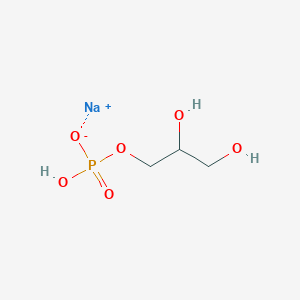

Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate

Übersicht

Beschreibung

Synthesis Analysis

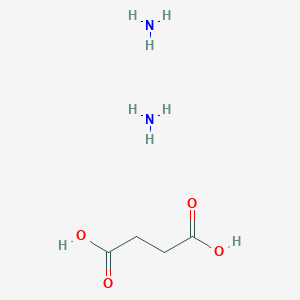

The synthesis of sodium-based compounds with phosphonate groups has been explored in various studies. For instance, the synthesis of sodium nitrilotris(methylenephosphonate) as single crystals and bulk polycrystalline single phase has been achieved, providing insights into the compound's triclinic structure and the environment of sodium cations in distorted oxygen octahedral environments . Similarly, the solvent-free synthesis of alpha-aminophosphonates using 1-hexanesulphonic acid sodium salt as a catalyst under ultrasound irradiation has been reported, highlighting the practicality and economic attractiveness of this method . Additionally, the synthesis of sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate has been optimized, achieving a yield of 77.9% .

Molecular Structure Analysis

The molecular structure of these sodium-based compounds is characterized by various coordination environments and bonding interactions. The sodium nitrilotris(methylenephosphonate) features a three-dimensional framework with small channels and Na4O16 tetramers . In the case of the tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, the structure is composed of organic anions coordinated to sodium counter cations and involved in hydrogen bonds, forming hydrophobic and hydrophilic layers .

Chemical Reactions Analysis

The chemical reactivity of these compounds varies, with some undergoing intramolecular cyclization, as seen in the phosphonomethylation of 1,3-diaminopropan-2-ol, which affords a mixture of products . The sodium salt of a heteroleptic molybdenum complex with nitrilotris(methylenephosphonic) acid, hydroxylamine, and nitrogen(II) oxide has been synthesized, showcasing the coordination bond of transition metal with a non-innocent ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various techniques. Thermal analysis, including thermodiffractometric study and infrared spectroscopy, has been used to characterize sodium nitrilotris(methylenephosphonate) . The crystal structure, spectroscopic, and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have revealed its two-dimensional polymer nature and thermal stability . Additionally, the antioxidant properties of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates have been investigated, determining the rate constants of their interaction with lipoperoxide radicals .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Coordination in Crystal Structures

The compound demonstrates interesting hydrogen bonding and sodium coordination characteristics in crystal structures. For instance, it's involved in the formation of hydrophilic and hydrophobic layers, contributing to the molecular geometry and stability of structures such as tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate (Reiss, Hägele, & Puhl, 2018).

Coordination in Sodium Hydrogensquarate Monohydrate

In sodium hydrogensquarate monohydrate, the sodium atom is six-coordinated by the oxygen atoms from four hydrogensquarate anions and two water molecules, demonstrating the versatility of sodium coordination in different chemical structures (Petrova, Shivachev, Kolev, & Petrova, 2006).

Role in the Formation of Metal–Ligand Structures

The compound plays a role in the formation of zero-, one-, and two-dimensional covalent metal–ligand structures, extended into three-dimensional supramolecular networks by charge-assisted hydrogen-bonding. This indicates its potential use in creating complex molecular structures involving metals like iron, copper, and zinc (Habib, Gil-Hernández, Abu-Shandi, Sanchiz, & Janiak, 2010).

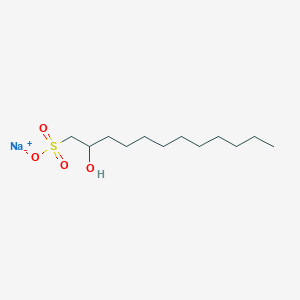

Surfactant Properties

Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate has been explored for its surfactant properties, as seen in the synthesis of sodium 2-hydroxy-3-(dimethyl dodecyl ammonium)proply sulphonate. This indicates its potential use in industrial applications requiring surfactants with specific properties (Li Zheng, 2001).

Crystallization and Scale Inhibition

It's involved in the study of crystallization inhibition, particularly in the context of sodium sulfate crystallization, which is relevant to the conservation of ornamental stone. Understanding its interaction with phosphonates provides insights into managing and preventing damage caused by soluble salts in historic buildings and sculptures (Ruiz-Agudo, Rodriguez-Navarro, & Sebastián-Pardo, 2006).

Wirkmechanismus

Target of Action

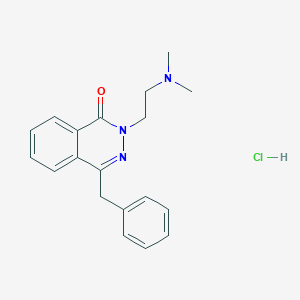

The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .

Mode of Action

Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .

Biochemical Pathways

Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .

Pharmacokinetics

It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .

Result of Action

The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .

Action Environment

The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .

Safety and Hazards

Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate has several safety and hazard codes. It is flammable (R10) and harmful if swallowed (R22). It can be irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . The lethal dose, 50 percent kill (LD50) in rats is 3800 mg/kg .

Eigenschaften

IUPAC Name |

sodium;1-hydroxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-4H,1-2H2,(H2,6,7,8);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPYVVNCDABVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17603-42-8 | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

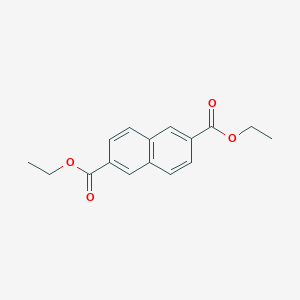

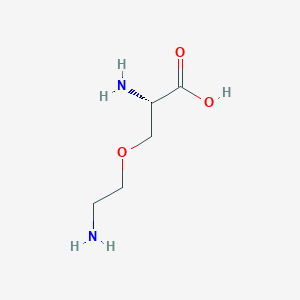

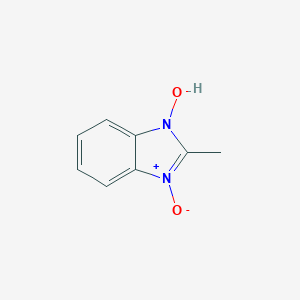

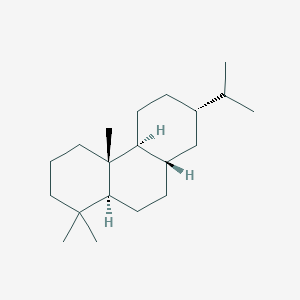

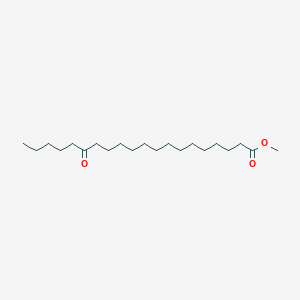

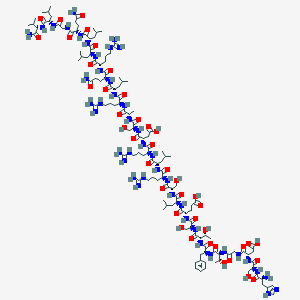

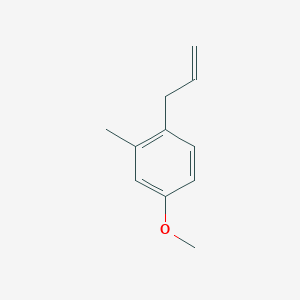

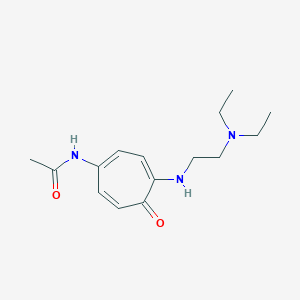

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)